molecular formula C17H22ClN3O3S2 B2542587 4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride CAS No. 1189446-57-8

4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride

Cat. No.: B2542587
CAS No.: 1189446-57-8
M. Wt: 415.95
InChI Key: DQPWJASGKZUUPN-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a structurally complex molecule featuring a bicyclic thiazolo[5,4-c]pyridine core. This core is fused with a benzamide moiety and substituted with an ethanesulfonyl group at the para position of the benzamide, along with an ethyl group on the thiazolo-pyridine ring. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-ethylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2.ClH/c1-3-20-10-9-14-15(11-20)24-17(18-14)19-16(21)12-5-7-13(8-6-12)25(22,23)4-2;/h5-8H,3-4,9-11H2,1-2H3,(H,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPWJASGKZUUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride typically involves the construction of the thiazolo[5,4-c]pyridine scaffold. This can be achieved through the annulation of thiazole and pyridine rings. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions, such as the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available thiazole and pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on thiadiazole and pyridine derivatives with benzamide or related functionalities. While these compounds share some structural motifs with the target molecule, key differences in core architecture, substituents, and physicochemical properties are evident. Below is a detailed comparison:

Core Structure and Functional Groups
Compound Core Structure Key Functional Groups Salt Form
Target Compound Thiazolo[5,4-c]pyridine Ethanesulfonyl, benzamide, ethyl Hydrochloride
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) [1,3,4]Thiadiazole Benzamide, isoxazolyl, phenyl Neutral
8a (Pyridinyl-thiadiazole derivative) [1,3,4]Thiadiazole Benzamide, acetyl, methyl, phenyl Neutral
8b (Ethyl ester derivative) [1,3,4]Thiadiazole Benzamide, ethyl ester, methyl, phenyl Neutral

Key Observations :

  • The target’s bicyclic thiazolo-pyridine core introduces steric and electronic effects distinct from monocyclic thiadiazoles in the evidence compounds. This may enhance rigidity and binding specificity in biological targets.
  • The ethanesulfonyl group in the target is a strong electron-withdrawing substituent, unlike the acetyl or ester groups in compounds 8a–8b. Sulfonyl groups often improve metabolic stability and solubility compared to esters .
Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Notable Spectral Data (IR, NMR)
Target Compound ~450 (estimated) N/A Expected S=O (1170–1300 cm⁻¹), C=O (~1650 cm⁻¹)
6 348.39 160 C=O (1606 cm⁻¹), aromatic H (7.36–8.13 ppm)
8a 414.49 290 Dual C=O (1679, 1605 cm⁻¹), methyl (2.49 ppm)
8b 444.52 200 Ester C=O (1715 cm⁻¹), ethyl (1.36 ppm)

Key Observations :

  • The target’s hydrochloride salt likely reduces its melting point compared to neutral compounds like 8a (290°C) by disrupting crystalline packing.
  • IR spectra of the evidence compounds highlight carbonyl stretches (1600–1720 cm⁻¹), whereas the target’s sulfonyl group would exhibit characteristic S=O stretches (~1250 cm⁻¹) .

Biological Activity

The compound 4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research and literature.

Chemical Structure

The compound features a complex structure characterized by a thiazole ring fused with a pyridine moiety and a benzamide functional group. The presence of the ethanesulfonyl group is significant for its solubility and biological interactions.

Biological Activity Overview

Research indicates that compounds bearing thiazole and pyridine functionalities often exhibit a range of biological activities including antimicrobial, anticancer, and anticonvulsant properties. The specific biological activities of this compound are summarized below:

1. Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. In a study evaluating various thiazole-based compounds, significant antibacterial activity was reported against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were as low as 6.25 µg/mL, indicating potent activity against common pathogens .

2. Anticancer Activity

The anticancer potential of thiazole-containing compounds is well-documented. For instance, compounds similar to the one have shown cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, suggesting that they may serve as effective alternatives or adjuncts in cancer therapy .

3. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In experimental models, certain thiazole-pyridine hybrids demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ), with some compounds achieving complete protection in tested subjects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Known for enhancing biological activity due to its ability to interact with various biological targets.
  • Pyridine Moiety : Contributes to the lipophilicity and overall stability of the compound.
  • Benzamide Group : Provides additional hydrogen bonding capabilities that may enhance binding to target proteins.

Case Studies

Several studies illustrate the effectiveness of thiazole derivatives in various biological assays:

StudyCompound TestedBiological ActivityResults
Thiazole-Pyridine HybridAntimicrobialMIC = 6.25 µg/mL against Staphylococcus aureus
Thiazole DerivativeAnticancerIC50 < Doxorubicin in A-431 cell line
Thiazole CompoundAnticonvulsantComplete protection in PTZ model

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and methodologies for preparing 4-(ethanesulfonyl)-N-{5-ethyl-thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization of thiazolo-pyridine cores and sulfonylation. Critical steps include:

  • Thiazolo-pyridine formation : Cyclocondensation of ethylenediamine derivatives with sulfur-containing reagents under reflux (e.g., ethanol, 80°C, 12 hours) .
  • Sulfonylation : Reaction with ethanesulfonyl chloride in dichloromethane (DCM) at 0°C to room temperature, requiring anhydrous conditions to prevent hydrolysis .
  • Final coupling : Amide bond formation via EDC/HOBt-mediated coupling between the benzamide and thiazolo-pyridine intermediates, purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
    • Analytical Validation : Purity (>95%) confirmed by HPLC (UV detection at 254 nm) and structural elucidation via 1H^1H/13C^{13}C-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.1–3.5 ppm for ethanesulfonyl group) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Quantifies purity and detects impurities using a C18 column with mobile phases (e.g., 0.1% TFA in water/acetonitrile). Retention time consistency is key .
  • NMR Spectroscopy : Assigns proton environments (e.g., thiazole ring protons at δ 7.2–7.5 ppm, ethyl group splitting patterns) and confirms stereochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 495.1234) and fragment patterns .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for thiazolo-pyridine derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Use complementary assays (e.g., kinase inhibition + cellular viability) to confirm target engagement vs. off-target effects .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .
  • Structural Analog Comparison : Test derivatives with modified ethanesulfonyl or benzamide groups to isolate pharmacophore contributions .
    • Case Study : Discrepancies in kinase inhibition profiles may arise from assay conditions (ATP concentration, pH). Replicate experiments under standardized ATP levels (1 mM) and buffer systems (HEPES, pH 7.4) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Selection : Hydrochloride salt improves aqueous solubility (tested via shake-flask method in PBS pH 7.4) .
  • Prodrug Design : Introduce ester moieties (e.g., acetylated benzamide) hydrolyzed in vivo to enhance membrane permeability .
  • Formulation : Use lipid-based nanoemulsions (e.g., Labrafil/Cremophor EL) for IV administration, validated by pharmacokinetic studies (Cmax_{max}, t1/2_{1/2}) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound’s thiazolo-pyridine core?

  • Methodological Answer :

  • Core Modifications :
ModificationImpact on Activity
Ethyl → Cyclopropyl at C5Increased metabolic stability (CYP3A4 resistance)
Sulfonyl → CarbonylReduced kinase binding affinity (ΔIC50_{50} +2.5 μM)
  • Functional Group Scanning : Use parallel synthesis to generate 10–20 analogs with variations in sulfonyl/benzamide substituents. Screen via high-throughput SPR (surface plasmon resonance) for target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.